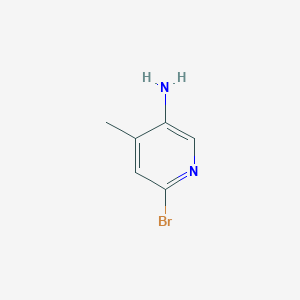

6-Bromo-4-methylpyridin-3-amine

Beschreibung

6-Bromo-4-methylpyridin-3-amine (CAS: 156118-16-0) is a halogenated pyridine derivative featuring a bromine atom at position 6, a methyl group at position 4, and an amine group at position 3. Its molecular formula is C₆H₇BrN₂, with a molecular weight of 187.04 g/mol. The compound is synthesized through a multi-step process involving acetylation of the amine group followed by nitration and subsequent deprotection . While PubChem lists this compound, detailed physicochemical properties (e.g., melting point, solubility) remain unspecified in the available literature . The amine and bromine substituents make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in coupling reactions like Suzuki-Miyaura cross-coupling.

Eigenschaften

IUPAC Name |

6-bromo-4-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-6(7)9-3-5(4)8/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDBPMJQCXZKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601338 | |

| Record name | 6-Bromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156118-16-0 | |

| Record name | 6-Bromo-4-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-methylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Steps and Conditions

-

Starting Material : 4-Methylpyridin-3-amine undergoes diazotization in hydrobromic acid (HBr) at sub-zero temperatures (−5°C to 0°C).

-

Diazotization : Sodium nitrite (NaNO₂) is added to generate a diazonium salt.

-

Bromination : Bromine (Br₂) is introduced, leading to the substitution of the diazonium group with bromine.

-

Workup : The pH is adjusted to ~9 using sodium hydroxide, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.

Key Parameters :

-

Temperature control (<0°C) minimizes side reactions.

-

Stoichiometric excess of HBr (4:1 molar ratio relative to substrate) ensures complete conversion.

Direct Electrophilic Bromination

Electrophilic bromination offers a single-step route, though regioselectivity challenges necessitate careful optimization.

Methodology

-

Substrate : 4-Methylpyridin-3-amine.

-

Reagents : Bromine (Br₂) or bromine trifluoride (BrF₃) in acetic acid.

-

Conditions :

Regioselectivity Considerations :

-

The amine group at position 3 activates the pyridine ring, directing bromination to the ortho (position 2) and para (position 6) sites. Steric hindrance from the methyl group at position 4 favors para substitution (position 6).

Yield : 60–70% (based on analogous indazole bromination).

Comparative Analysis of Methods

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility:

-

Continuous Flow Reactors : Enable precise temperature control during diazotization, reducing decomposition risks.

-

Catalyst Recycling : Palladium catalysts (if used in subsequent cross-coupling) are recovered via filtration membranes, lowering production costs.

Emerging Methodologies

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methyl group can be oxidized to form different derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include oxidized pyridine derivatives.

Reduction Reactions: Products include reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

6-Bromo-4-methylpyridin-3-amine serves as an essential intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structure allows for various substitution reactions, leading to the formation of diverse pyridine derivatives.

Table 1: Major Products from this compound

| Reaction Type | Major Products Formed |

|---|---|

| Substitution | Various substituted pyridine derivatives |

| Oxidation | Oxidized pyridine derivatives |

| Reduction | Reduced amine derivatives |

Biological Research

Pharmaceutical Development

This compound is extensively studied for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. It is particularly noted for its role in developing drugs targeting neurological disorders and antimicrobial agents.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria highlights its potential as a therapeutic agent in treating infections.

Industrial Applications

Agrochemicals

In agriculture, this compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides, which contributes to improved crop yields.

Material Science

The compound is also incorporated into polymers and coatings, providing improved thermal stability and chemical resistance, making it valuable in manufacturing durable materials.

Case Studies

Case Study 1: Synthesis of Novel Pyridine Derivatives

A study demonstrated the successful application of palladium-catalyzed Suzuki cross-coupling reactions using this compound to synthesize a series of novel pyridine derivatives. The results indicated moderate to good yields, showcasing the compound's utility in generating new chemical entities with potential biological activity .

Case Study 2: Enzyme Inhibition Studies

Research involving enzyme inhibition has highlighted the binding affinity of this compound to specific receptors, suggesting its role as a lead compound for drug development targeting various diseases .

Wirkmechanismus

The mechanism of action of 6-Bromo-4-methylpyridin-3-amine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of this compound and Analogues

| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Purity | Price (1g) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | 156118-16-0 | C₆H₇BrN₂ | Br (6), CH₃ (4), NH₂ (3) | N/A | N/A | Pharmaceutical intermediates |

| 6-Bromo-2-chloro-4-methylpyridin-3-amine | 1038920-08-9 | C₆H₆BrClN₂ | Br (6), Cl (2), CH₃ (4), NH₂ (3) | 97% | $820.86 | Specialty chemical synthesis |

| 6-Bromo-2,4-dimethylpyridin-3-amine | 897733-12-9 | C₇H₉BrN₂ | Br (6), CH₃ (2,4), NH₂ (3) | 95% | N/A | Medical intermediates |

| 6-Bromo-4-chloropyridin-3-amine | 1256805-73-8 | C₅H₄BrClN₂ | Br (6), Cl (4), NH₂ (3) | N/A | N/A | Research applications |

| 6-Bromo-2-fluoropyridin-3-amine | 850220-97-2 | C₅H₄BrFN₂ | Br (6), F (2), NH₂ (3) | 97% | N/A | Drug discovery (fluorine effects) |

| 5-Bromo-4-methoxypyridin-3-amine | N/A | C₆H₇BrN₂O | Br (5), OCH₃ (4), NH₂ (3) | 95% | N/A | Synthetic intermediates |

Substituent Position and Electronic Effects

- Chlorine vs. Methyl Groups : The introduction of chlorine at position 2 in 6-Bromo-2-chloro-4-methylpyridin-3-amine (CAS 1038920-08-9) increases molecular weight (221.48 g/mol) and likely enhances electrophilicity compared to the methyl-substituted parent compound. This may explain its higher price ($820.86/g) and use in specialized syntheses .

- Fluorine Substituents : 6-Bromo-2-fluoropyridin-3-amine (CAS 850220-97-2) leverages fluorine’s electronegativity to improve metabolic stability and binding affinity in drug candidates, a common strategy in medicinal chemistry .

- Methoxy vs. Methyl Groups : 5-Bromo-4-methoxypyridin-3-amine replaces the methyl group with a methoxy moiety, introducing stronger electron-donating effects. This alters reactivity in nucleophilic aromatic substitution reactions .

Availability and Commercial Viability

- The commercial availability of 6-Bromo-2-chloro-4-methylpyridin-3-amine (BioFine) contrasts with discontinued analogs (e.g., trimethylsilyl derivatives), highlighting market preferences for intermediates with balanced reactivity and cost .

- Limited pricing data for other compounds (e.g., 6-Bromo-4-chloropyridin-3-amine) suggests niche research applications or proprietary synthesis routes .

Biologische Aktivität

6-Bromo-4-methylpyridin-3-amine (C₆H₇BrN₂) is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a bromine atom at the 6th position and a methyl group at the 4th position of the pyridine ring. This unique structure contributes to its reactivity and biological properties. The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions, such as the Suzuki-Miyaura coupling.

| Method | Description |

|---|---|

| Nucleophilic Substitution | Involves the reaction of this compound with nucleophiles. |

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction to form biaryl compounds from arylboronic acids. |

Biological Activity

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings related to its biological mechanisms and effects.

Antimicrobial Properties

Several studies have highlighted the compound's potential as an antimicrobial agent. For instance, preliminary investigations have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve the inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

The anticancer properties of this compound have also been explored. A study demonstrated that this compound can induce apoptosis in cancer cell lines by interacting with cellular receptors or inhibiting signaling pathways associated with cell proliferation. The presence of the bromine atom enhances its binding affinity to target proteins, potentially increasing its efficacy as an anticancer agent.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, preventing substrate interaction.

- Signal Transduction Interference : It can disrupt signaling pathways involved in cell growth and division, particularly in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial properties (source: ).

- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects (source: ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-4-methylpyridin-3-amine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via halogenation of 4-methylpyridin-3-amine using brominating agents (e.g., NBS or Br₂ in controlled conditions). Purification often involves column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring by HPLC or GC-MS, with adjustments in reaction stoichiometry and temperature to minimize side products like di-brominated analogs .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify the pyridine ring protons (δ 7.5–8.5 ppm) and methyl group (δ ~2.5 ppm). IR spectroscopy confirms the NH₂ stretch (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation (expected [M+H]⁺: 201.00). For ambiguous cases, X-ray crystallography using SHELX or similar software resolves atomic positions .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in airtight, light-protected containers under inert gas (N₂/Ar) at 2–8°C. Stability tests via TGA/DSC show decomposition above 150°C. Monitor for bromine displacement or amine oxidation using periodic NMR/FTIR checks. Avoid aqueous environments to prevent hydrolysis of the bromine substituent .

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound derivatives be resolved?

- Methodological Answer : Contradictions in unit cell parameters or space groups often arise from polymorphism or solvent inclusion. Use SHELXL for refinement, adjusting thermal parameters and testing alternative space groups. ORTEP-3 visualizes thermal ellipsoids to identify disorder. Cross-validate with PDF database entries for analogous bromopyridines .

Q. What mechanistic insights exist for bromine substitution reactions in similar pyridine derivatives?

- Methodological Answer : DFT studies on 3-bromo-4-methylpyridine (CAS 3430-22-6) suggest electrophilic aromatic substitution (EAS) dominates, with bromine acting as a σ-complex stabilizer. Kinetic isotopic effects (KIE) and Hammett plots quantify substituent effects. Compare with 2-Bromo-4-methylpyridine (CAS 4926-28-7) to assess regioselectivity differences .

Q. How can contradictory bioactivity data for this compound analogs be analyzed?

- Methodological Answer : Apply longitudinal analysis frameworks (e.g., structural equation modeling) to distinguish short-term vs. long-term effects. For example, initial cytotoxicity may correlate with bromine reactivity, while chronic exposure could induce resistance mechanisms. Use in vitro/in vivo models with controlled variables (e.g., dose, exposure time) to isolate confounding factors .

Q. What strategies optimize the functionalization of this compound for catalytic applications?

- Methodological Answer : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aryl groups. Monitor Pd catalyst loading (0.5–5 mol%) and ligand effects (e.g., SPhos vs. XPhos). For amine-directed C–H activation, use directing groups like pyridines to achieve meta-selectivity. Mechanistic studies via in situ IR or MS/MS fragmentation track intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.